molecular formula C14H22N4O2 B15121028 N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B15121028
M. Wt: 278.35 g/mol
InChI Key: SBRGZCFKMDASCN-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyrazine with tert-butyl pyrrolidine-3-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxylate
  • N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-tert-butyl-1-(6-methoxypyrazin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)10-5-6-18(9-10)11-7-15-8-12(16-11)20-4/h7-8,10H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

SBRGZCFKMDASCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CN=CC(=N2)OC

Origin of Product

United States

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